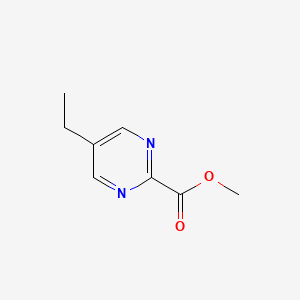

Methyl 5-ethylpyrimidine-2-carboxylate

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry and materials science. gsconlinepress.comresearchgate.net The pyrimidine scaffold, a six-membered ring with two nitrogen atoms, is a fundamental component of nucleic acids (cytosine, thymine, and uracil), playing a crucial role in the genetic code and various biological processes. ignited.in This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutic agents. gsconlinepress.comijpsr.com Researchers have successfully synthesized pyrimidine-based compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netignited.in The versatility of the pyrimidine ring allows for diverse chemical modifications, enabling the fine-tuning of their biological and physical properties for specific applications.

Overview of Methyl 5-ethylpyrimidine-2-carboxylate: Research Trajectory and Potential

This compound is a specific derivative of pyrimidine that has emerged as a valuable building block in organic synthesis. While not as extensively studied as some other pyrimidine analogs, its unique substitution pattern offers potential for the creation of novel molecules with interesting biological activities and material properties. Research into this compound and its close relatives is often focused on its incorporation into larger, more complex molecules. Its chemical structure provides reactive sites that can be exploited to construct diverse molecular architectures. The trajectory of research involving this compound is primarily within the realm of synthetic methodology development and its use as an intermediate in the synthesis of targeted functional molecules.

Structural Features and Chemical Relevance within the Pyrimidine Scaffold

The structure of this compound is characterized by a central pyrimidine ring. At the 5-position, an ethyl group is attached, and at the 2-position, a methyl carboxylate group is present. The ethyl group at the 5-position can influence the molecule's lipophilicity and steric interactions with biological targets. The methyl carboxylate group at the 2-position is an electron-withdrawing group that can affect the reactivity of the pyrimidine ring. This ester functionality also serves as a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form various carboxamides. These structural features make it a versatile intermediate for creating a library of derivatives for biological screening or for incorporation into polymers and other materials.

Scope and Objectives of Research Related to the Compound

The primary scope of research concerning this compound revolves around its synthesis and utilization as a synthetic intermediate. Key objectives include the development of efficient and high-yielding synthetic routes to the compound itself. A significant portion of research then focuses on exploring its reactivity and demonstrating its utility in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. This includes the design and synthesis of novel compounds where the this compound core is a key structural element.

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 5-ethylpyrimidine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-3-6-4-9-7(10-5-6)8(11)12-2/h4-5H,3H2,1-2H3 |

InChI Key |

DKMHYRJVAQFGOC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(N=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches

De Novo Synthetic Routes to Methyl 5-ethylpyrimidine-2-carboxylate

De novo synthesis, the construction of the pyrimidine (B1678525) ring from acyclic precursors, offers a versatile approach to introduce desired substituents at specific positions. This strategy is fundamental to creating the 5-ethyl and 2-methoxycarbonyl substitution pattern of the target molecule.

Cyclization Reactions for Pyrimidine Ring Construction

The classical and most widely utilized method for pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N unit. wikipedia.orgbu.edu.eg This approach is highly adaptable for producing a wide array of substituted pyrimidines.

Key cyclization strategies include:

Reaction with Amidines : The condensation of β-dicarbonyl compounds or their equivalents with amidines is a primary route to 2-substituted pyrimidines. wikipedia.org To achieve the desired substitution pattern for this compound, a precursor containing the C5-ethyl group would be reacted with an appropriate amidine that facilitates the introduction of the carboxylate group at C2.

Multicomponent Reactions : Methods like the Biginelli reaction, though typically yielding dihydropyrimidines, demonstrate the power of multicomponent strategies to rapidly assemble the pyrimidine core. wikipedia.orgmdpi.com Variations of these reactions can be tailored to produce fully aromatic pyrimidine systems.

Modern Catalytic Approaches : Recent advances have introduced various catalyzed methods, including copper-catalyzed cycloadditions of alkynes with nitrogen-containing molecules like amidines, which offer powerful tools for constructing the pyrimidine ring. mdpi.comorganic-chemistry.org

The selection of the C-C-C precursor is critical for installing the 5-ethyl group. A suitable starting material would be a 1,3-bifunctional compound where the central carbon is substituted with an ethyl group.

Functionalization Strategies for Ester and Alkyl Group Incorporation

The introduction of the methyl ester and ethyl groups can be achieved either by incorporating them into the acyclic precursors before cyclization or by functionalizing a pre-formed pyrimidine ring.

Pre-Cyclization Incorporation: This is often the more direct and regioselective method. A general approach involves reacting a sodium salt of a methoxycarbonylpropenol derivative with an amidinium salt. organic-chemistry.org This method directly yields 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org For the target molecule, the key would be to start with a propenol derivative that already contains the ethyl group at the appropriate position.

Post-Cyclization Functionalization: While electrophilic aromatic substitution on the electron-deficient pyrimidine ring is difficult, it preferentially occurs at the C5 position, which is the least electron-deficient. wikipedia.org This provides a potential route to introduce the ethyl group onto a pre-existing pyrimidine-2-carboxylate (B12357736) scaffold. However, nucleophilic substitution is generally more facile on the pyrimidine ring. wikipedia.org C-H functionalization has also emerged as a powerful strategy for modifying the pyrimidine core. nih.gov

Esterification and Transesterification Protocols

When the synthesis yields 5-ethylpyrimidine-2-carboxylic acid, a subsequent esterification step is necessary to obtain the final methyl ester.

Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and widely used method for converting carboxylic acids to esters. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol (B129727). masterorganicchemistry.com To drive the equilibrium towards the ester product, it is common to use methanol as the solvent and/or to remove the water formed during the reaction. masterorganicchemistry.com

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Carboxylic Acid, Methanol, Strong Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or removal of water. |

Advanced Catalytic Systems and Reagents (e.g., Boron Trichloride-Methanol)

For substrates that may be sensitive to strong mineral acids or high temperatures, alternative reagents offer milder and more efficient conditions. Boron trichloride (B1173362) (BCl₃) in methanol is a particularly effective reagent for the preparation of methyl esters from carboxylic acids. sigmaaldrich.comresearchgate.net

The process involves treating the carboxylic acid with BCl₃, followed by the addition of the alcohol. researchgate.net This method is known for producing clean reactions with volatile by-products, simplifying purification. sigmaaldrich.com BCl₃ acts as a powerful Lewis acid, activating the carboxylic acid towards nucleophilic attack by methanol. sigmaaldrich.com This system is also useful for transesterification reactions. sigmaaldrich.com

| Reagent/Catalyst | Description | Advantages |

| Boron Trichloride (BCl₃)-Methanol | A Lewis acid catalyst system for esterification. sigmaaldrich.comresearchgate.net | Fast, quantitative, clean reaction with volatile by-products; more stable than BF₃-methanol at room temperature. sigmaaldrich.com |

| Boric Acid | A mild catalyst, particularly selective for α-hydroxycarboxylic acids, but can be used for other acids under certain conditions. acs.org | Milder conditions compared to strong mineral acids. acs.org |

Optimization of Synthetic Pathways

Optimizing the synthesis of a target molecule like this compound is crucial for improving yield, reducing costs, and ensuring scalability. Key areas for optimization include the selection of starting materials, reaction conditions, and purification methods.

Factors to consider in optimization include:

Reaction Time and Temperature : Conventional pyrimidine syntheses can have long reaction times. nih.gov Exploring different temperature profiles and catalysts can significantly reduce reaction duration and improve yields.

Choice of Base and Solvent : In cyclization reactions, the choice of base (e.g., Na₂CO₃, NaOH, NaOC₂H₅) and solvent can dramatically influence the outcome and yield. nih.gov

Catalyst Selection : As noted, modern catalytic systems can offer higher efficiency and selectivity. mdpi.comorganic-chemistry.org Systematic screening of catalysts is a common optimization strategy.

Recent studies have highlighted the use of integrated machine learning tools and physics-based modeling to rationally design and optimize synthesis conditions, predicting factors like reaction time, conversion rate, and cost. acs.org Such computational approaches represent the future of synthetic pathway optimization.

Reaction Condition Tuning and Solvent Effects

The optimization of reaction conditions, particularly the choice of solvent, is critical in pyrimidine synthesis to maximize yield and minimize side reactions. The polarity and proticity of the solvent can significantly influence the reaction rates and equilibrium positions of the condensation and cyclization steps.

In the synthesis of pyrimidine derivatives, a range of solvents has been explored. Aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (CH3CN) are frequently employed. researchgate.net However, studies have shown that mixed solvent systems, such as a combination of water and ethanol, can sometimes lead to improved yields by favorably influencing the solubility of reactants and intermediates. researchgate.net The choice of solvent can dramatically impact the outcome of the reaction, as illustrated by comparative studies. For instance, while some reactions proceed efficiently in polar aprotic solvents, others show marked improvement in protic or mixed solvent systems. researchgate.netoup.com The reaction rate can be faster in solvents like acetone (B3395972) or acetonitrile, but this can sometimes lead to the formation of unwanted byproducts if reactive intermediates are not consumed in the desired pathway. oup.com

Table 1: Effect of Solvent on a Representative Pyrimidine Synthesis Yield

This table illustrates typical solvent effects observed in pyrimidine ring formation, based on general findings in the literature.

| Solvent | Type | Typical Yield (%) | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Aprotic | Low | researchgate.net |

| Acetonitrile (CH3CN) | Aprotic, Polar | Moderate to High | oup.com |

| Ethanol (EtOH) | Protic | Moderate | researchgate.net |

| Water/Ethanol (2:3) | Protic Mixture | High | researchgate.net |

Efficiency and Selectivity Enhancements

To improve the efficiency of pyrimidine synthesis, modern approaches often focus on catalysis and multicomponent reactions (MCRs). MCRs are highly valued for their ability to construct complex molecules from three or more starting materials in a single step, which increases atom economy and reduces waste. rasayanjournal.co.in For instance, a ZnCl2-catalyzed three-component coupling reaction has been successfully used to synthesize 4,5-disubstituted pyrimidine derivatives from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org

The use of catalysts is another key strategy for enhancing reaction efficiency. Both metal-based and organocatalysts can significantly lower the activation energy of the reaction, leading to faster conversions and milder reaction conditions. For example, an iron(II)-complex has been shown to effectively catalyze the reaction of ketones or esters with amidines to form various pyrimidine derivatives. organic-chemistry.org Such catalytic systems not only improve yield but can also influence the selectivity of the reaction.

Sustainable and Green Chemistry Considerations in Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for pyrimidine synthesis. powertechjournal.com These approaches aim to reduce the use of hazardous solvents and reagents, minimize energy consumption, and decrease waste generation. rasayanjournal.co.in

Key green methodologies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. powertechjournal.com This technique is an energy-efficient alternative for driving condensation reactions. powertechjournal.com

Solvent-Free Reactions: Conducting reactions without a solvent, for instance by using a ball milling technique (mechanochemistry), represents a significant step towards sustainability. acs.org This approach minimizes volatile organic compound (VOC) emissions and simplifies product purification. rasayanjournal.co.inacs.org Several pyrimidine and dihydropyrimidinone derivatives have been synthesized efficiently under solvent-free conditions. researchgate.net

Use of Greener Catalysts: The development and use of reusable, non-toxic catalysts is a central theme in green chemistry. nih.govingentaconnect.com Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly advantageous. powertechjournal.com

Alternative Solvents: When a solvent is necessary, the use of "green solvents" like ionic liquids or water is preferred over traditional hazardous organic solvents. rasayanjournal.co.in

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyrimidines

| Method | Conditions | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in organic solvent | Several hours | Established procedures | researchgate.net |

| Microwave-Assisted | Basic conditions, often solvent-free | Minutes | Faster reaction, higher yields, energy efficient | powertechjournal.com |

| Mechanochemistry | Solvent-free ball milling | 1-2 hours | Eliminates solvent waste, simple workup | powertechjournal.comacs.org |

Chemical Reactivity and Transformative Potential

Reactions at the Ester Moiety

The methyl carboxylate group at the C2 position is susceptible to a variety of nucleophilic acyl substitution reactions, enabling its conversion into other key functional groups such as carboxylic acids, amides, and alcohols.

The ester functional group of Methyl 5-ethylpyrimidine-2-carboxylate can be readily hydrolyzed under basic conditions to yield its corresponding carboxylic acid. This reaction, commonly known as saponification, typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide (B1231860) ion as the leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the methoxide or hydroxide present in the medium results in the formation of the carboxylate salt. An acidic workup is then required to protonate the carboxylate and isolate the final 5-ethylpyrimidine-2-carboxylic acid. This transformation is a fundamental step for syntheses requiring the carboxylic acid functionality for further reactions, such as amide bond formation.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. NaOH(aq), Heat 2. H3O+ | 5-Ethylpyrimidine-2-carboxylic acid |

The direct conversion of this compound to amides can be achieved through aminolysis, where the ester is treated with a primary or secondary amine. This reaction is generally less facile than hydrolysis and often requires elevated temperatures or the use of catalysts. Strong bases can be employed to deprotonate the amine, increasing its nucleophilicity and promoting the reaction. rsc.org Alternatively, the transformation can be facilitated by converting the carboxylic acid (obtained from hydrolysis) to an amide using standard peptide coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov Direct amidation of unactivated esters is an area of ongoing research, with methods involving metal catalysts or stoichiometric promoters being developed to improve efficiency under milder conditions. nih.gov These reactions are crucial for introducing the robust amide functional group, which is a key structural motif in many biologically active molecules.

| Ester | Amine | Conditions | Amide Product |

|---|---|---|---|

| This compound | Aniline | Strong base (e.g., t-BuOK) or catalyst, Heat | N-Phenyl-5-ethylpyrimidine-2-carboxamide |

The ester group can be reduced to a primary alcohol, (5-ethylpyrimidin-2-yl)methanol. This transformation requires the use of strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). chemrxiv.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is typically not reactive enough to reduce esters to alcohols under standard conditions. numberanalytics.com The reaction with LiAlH₄ is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide. The mechanism involves the nucleophilic addition of a hydride ion from the AlH₄⁻ complex to the carbonyl carbon, followed by the elimination of a methoxide-aluminum species to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by another equivalent of hydride to form the primary alcohol upon workup.

| Reactant | Reagents | Product |

|---|---|---|

| This compound | 1. LiAlH4, THF 2. H2O workup | (5-Ethylpyrimidin-2-yl)methanol |

Electrophilic and Nucleophilic Substitutions on the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle, which dictates its reactivity towards both electrophiles and nucleophiles. The substituents at the C2 and C5 positions further modulate this reactivity and control the regioselectivity of substitution reactions.

Modern synthetic methods increasingly rely on C-H activation, where a directing group guides a transition metal catalyst to a specific C-H bond to form a new C-C or C-heteroatom bond. The pyrimidine ring itself, with its nitrogen lone pairs, can act as a directing group. researchgate.net In the context of this compound, the nitrogen atoms can coordinate to a metal center (e.g., Palladium, Rhodium, Ruthenium), facilitating the activation of nearby C-H bonds. While the C2 position is blocked, this directing effect could potentially enable functionalization at the C6 position through the formation of a five-membered metallacycle. Furthermore, the carboxylate group, or a derivative thereof, can also serve as a directing group for ortho C-H functionalization. mdpi.comnih.govresearchgate.netrsc.org This could provide a pathway for selective modification of the C-H bond at the C3 position, although this is less common for pyrimidines. These strategies offer powerful, atom-economical routes to create more complex pyrimidine derivatives.

The outcome of substitution reactions on the pyrimidine ring is governed by the electronic properties of both the ring and its substituents.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This makes it highly susceptible to nucleophilic attack. The electron-withdrawing methyl carboxylate group at the C2 position further depletes the ring of electron density, enhancing its reactivity toward nucleophiles. The most electrophilic positions on the pyrimidine ring are C2, C4, and C6. With the C2 position occupied, nucleophilic attack is highly favored at the C4 and C6 positions. Should a suitable leaving group be present at one of these positions, a nucleophilic aromatic substitution (SNAr) reaction can readily occur. researchgate.netmasterorganicchemistry.com

| Reaction Type | Ring Reactivity | Effect of Substituents | Predicted Site of Attack |

|---|---|---|---|

| Nucleophilic Attack | Activated | C2-COOCH3 (Activating) C5-Ethyl (Weakly Deactivating) | C4 and C6 |

| Electrophilic Attack | Deactivated | C2-COOCH3 (Strongly Deactivating) C5-Ethyl (Weakly Activating) | Unlikely; if forced, potentially C4/C6 (directed by C5-Et) |

Transformations of the Ethyl Side Chain

The ethyl group at the C5 position of the pyrimidine ring is a key site for synthetic modification. Its aliphatic nature allows for reactions that are distinct from those occurring on the aromatic pyrimidine core, providing a route to diverse analogues.

While specific studies detailing the oxidation and reduction of this compound are not extensively documented, the reactivity can be inferred from analogous transformations on similar heterocyclic systems.

Oxidative Modifications: Alkyl groups attached to pyrimidine rings can undergo oxidation to introduce new functional groups. For instance, alkyl-substituted pyrimidines have been shown to react with oxidizing agents like potassium permanganate (B83412) (KMnO₄) to convert the alkyl side chain into a carboxylic acid group. This transformation would convert the ethyl group of the title compound into a propanoic acid group, offering a new site for amide coupling or other derivatizations.

Reductive Modifications: The reduction of pyrimidine carboxylates often preferentially targets the heterocyclic ring over the ester functionality. Studies involving the reduction of ethyl 2-substituted-pyrimidine-5-carboxylates with lithium aluminum hydride (LiAlH₄) have shown that the primary product is the corresponding 1,6-dihydropyrimidine derivative. This indicates that under these conditions, the pyrimidine ring is more susceptible to reduction than the ester or the ethyl side chain. Complete reduction of the ester to a hydroxymethyl group would likely require more specific conditions or protecting group strategies to prevent ring reduction.

Table 1: Potential Oxidative and Reductive Modifications

| Reaction Type | Reagent Example | Potential Product from this compound |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-(Methoxycarbonyl)-5-(1-carboxyethyl)pyrimidine |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Methyl 5-ethyl-1,6-dihydropyrimidine-2-carboxylate |

The ethyl side chain can be functionalized through halogenation, which then opens the door to a variety of powerful cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation.

Halogenation: The position on the ethyl group adjacent to the pyrimidine ring is analogous to a benzylic position. This C-H bond is activated towards free-radical halogenation. Reagents such as N-Bromosuccinimide (NBS), often used with a radical initiator like AIBN or light, are standard for such transformations, also known as the Wohl-Ziegler reaction. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would selectively introduce a bromine atom at the α-carbon of the ethyl group, yielding methyl 5-(1-bromoethyl)pyrimidine-2-carboxylate. The use of NBS is advantageous as it provides a low, steady concentration of bromine, which minimizes competing reactions like addition to the pyrimidine ring. masterorganicchemistry.comyoutube.com

Cross-Coupling Reactions: The resulting α-bromoethylpyrimidine is a valuable substrate for various palladium-catalyzed cross-coupling reactions. While cross-coupling on the pyrimidine ring itself is well-established, the same principles apply to the halogenated side chain. nih.govresearchgate.net The Suzuki-Miyaura coupling, for example, would involve the reaction of the bromo derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.org This strategy allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the side chain, dramatically increasing molecular complexity. nih.govrsc.orgnih.gov

Table 2: Potential Halogenation and Cross-Coupling Sequence

| Step | Reaction Type | Reagent Example | Intermediate/Product |

| 1 | Free-Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | Methyl 5-(1-bromoethyl)pyrimidine-2-carboxylate |

| 2 | Suzuki-Miyaura Cross-Coupling | Arylboronic acid, Pd catalyst, Base | Methyl 5-(1-arylethyl)pyrimidine-2-carboxylate |

Role as a Building Block in Heterocyclic Synthesis

This compound is a valuable scaffold for the construction of more complex heterocyclic systems, particularly fused pyrimidines, which are prevalent in medicinal chemistry.

The pyrimidine core is a precursor for the synthesis of bicyclic systems like pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines. These are typically formed through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a binucleophile, such as an aminopyrazole or an aminotriazole.

In this context, the pyrimidine-2-carboxylate (B12357736) moiety can be elaborated into a suitable electrophilic partner for reaction with these nucleophiles. For example, reaction with 5-aminopyrazoles can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system. Similarly, reaction with 3-amino-1,2,4-triazole provides access to the masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgtriazolo[1,5-a]pyrimidine scaffold. The specific reaction pathways often involve converting the ester to a more reactive intermediate or using conditions that facilitate condensation and subsequent ring closure.

Multi-component reactions are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste and saving time. The core structure of the title compound is related to the products of the well-known Biginelli reaction.

The Biginelli reaction is a classic MCR that condenses an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones. These products, known as DHPMs, are structurally analogous to the pyrimidine-5-carboxylate scaffold. This reaction highlights the utility of combining simple building blocks to rapidly generate a library of functionalized pyrimidines. Variations of the Biginelli reaction, including the use of different dicarbonyl compounds, aldehydes, and (thio)ureas, allow for the synthesis of a wide diversity of pyrimidine derivatives that can serve as versatile intermediates in organic synthesis.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

While specific multi-dimensional NMR data for Methyl 5-ethylpyrimidine-2-carboxylate are not available, these techniques would be essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the ethyl group's methylene (B1212753) and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, such as the protons and carbons of the pyrimidine (B1678525) ring, the ethyl group, and the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (2-3 bonds), which helps in piecing together the molecular skeleton. For example, it would show correlations between the carbonyl carbon of the ester and the methyl protons, as well as with protons on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of atoms, which is valuable for conformational analysis.

For analogous compounds like methyl pyrimidine-5-carboxylate, ¹H NMR data has been reported, which can serve as a reference for predicting the chemical shifts for the title compound. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H4/H6 (pyrimidine) | 8.5 - 9.2 | s | - |

| -OCH₃ (ester) | 3.9 - 4.1 | s | - |

| -CH₂- (ethyl) | 2.7 - 2.9 | q | 7-8 |

| -CH₃ (ethyl) | 1.2 - 1.4 | t | 7-8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (ester) | 160 - 165 |

| C2 (pyrimidine) | 155 - 160 |

| C4/C6 (pyrimidine) | 150 - 158 |

| C5 (pyrimidine) | 125 - 135 |

| -OCH₃ (ester) | 52 - 55 |

| -CH₂- (ethyl) | 20 - 25 |

| -CH₃ (ethyl) | 12 - 15 |

Solid-state NMR would be employed to study the compound in its crystalline form. This technique is particularly useful for identifying different polymorphic forms, which can have distinct physical properties. It can also provide insights into the molecular conformation and packing in the solid state.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy : The FT-IR spectrum of this compound is expected to show characteristic absorption bands. For instance, a strong band around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. C-H stretching vibrations from the aromatic ring and the aliphatic groups would appear in the 2800-3100 cm⁻¹ region. C=N and C=C stretching vibrations of the pyrimidine ring would be observed in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy would provide complementary information to FT-IR. The pyrimidine ring vibrations are typically strong in the Raman spectrum.

Studies on related pyrimidine derivatives have utilized FT-IR to confirm the presence of key functional groups. mdpi.commaterialsciencejournal.orgmdpi.com

Table 3: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| C-H stretch (aromatic) | 3000 - 3100 | FT-IR, Raman |

| C-H stretch (aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=O stretch (ester) | 1720 - 1740 | FT-IR |

| C=N/C=C stretch (ring) | 1400 - 1600 | FT-IR, Raman |

| C-O stretch (ester) | 1100 - 1300 | FT-IR |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. mdpi.commedchemexpress.com For this compound (C₈H₁₀N₂O₂), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum would provide further structural information, for example, showing the loss of the methoxy (B1213986) group (-OCH₃) or the entire ester group (-COOCH₃).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of the pyrimidine ring's π → π* and n → π* electronic transitions. The position and intensity of these bands are influenced by the substitution pattern and the solvent used. For a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a λ_max value of 278 nm was observed, corresponding to HOMO-LUMO transitions. materialsciencejournal.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and optimized geometry of molecules. samipubco.com Methods like the B3LYP hybrid functional are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. nih.gov For pyrimidine derivatives, DFT calculations are used to determine key structural parameters and electronic characteristics. researchgate.net

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity. irjweb.com

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. samipubco.comirjweb.com Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. researchgate.netnih.gov For this compound, the HOMO would likely be localized on the electron-rich pyrimidine ring, while the LUMO may be distributed over the electron-withdrawing carboxylate group. Theoretical calculations can precisely determine these energies and predict the molecule's reactivity profile.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Hypothetical Value | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.8 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | High molecular stability |

| Chemical Hardness | η | 2.65 eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 3.4 eV | Propensity to accept electrons |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.orgnih.gov It illustrates the electron-rich and electron-deficient regions, which are crucial for predicting how molecules will interact. researchgate.netresearchgate.net MEP maps are color-coded to represent different electrostatic potential values.

Red/Yellow: Indicates regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen. researchgate.net

Blue: Indicates regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, identifying them as sites for electrophilic interaction. mdpi.com Positive potential (blue) would be expected around the hydrogen atoms of the ethyl and methyl groups.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. nih.gov Theoretical calculations of vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) are routinely performed. researchgate.netnih.gov

For instance, theoretical vibrational frequencies are often calculated and scaled by a specific factor to account for anharmonicity and basis set deficiencies, allowing for a direct comparison with experimental FT-IR spectra. materialsciencejournal.org Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts, providing valuable insights into the molecule's electronic environment. nih.gov The agreement between calculated and experimental spectra serves as strong evidence for the accuracy of the optimized molecular geometry.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes and intermolecular interactions. usf.edu

By simulating this compound in a solvent box (e.g., water or DMSO), MD can reveal its conformational landscape. nih.gov The simulation trajectory shows how the molecule rotates around its single bonds, particularly the C-C bond of the ethyl group and the C-O bond of the ester. This allows for the identification of the most stable and frequently occurring conformations in a solution environment. mdpi.com Furthermore, MD simulations can elucidate how the molecule interacts with solvent molecules or other solutes through hydrogen bonding and van der Waals forces. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (Non-biological)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of a molecule with its physicochemical properties. Unlike QSAR, which focuses on biological activity, QSPR aims to predict non-biological parameters such as boiling point, solubility, and partition coefficient.

In a QSPR study, various molecular descriptors are calculated for a series of related compounds. These descriptors can be quantum chemical parameters (e.g., dipole moment, polarizability), topological indices, or geometrical parameters. nih.gov A mathematical model is then developed using statistical methods to establish a relationship between these descriptors and a specific physicochemical property. This model can then be used to predict the properties of new or unmeasured compounds like this compound.

Table 2: Example of Descriptors Used in QSPR Modeling for a Pyrimidine Derivative

| Descriptor Type | Example Descriptor | Predicted Physicochemical Property |

| Quantum Chemical | Dipole Moment | Solubility in polar solvents |

| Topological | Kier & Hall Index | Boiling Point |

| Geometrical | Molecular Surface Area | Partition Coefficient (LogP) |

| Constitutional | Molecular Weight | Density |

Reaction Mechanism Elucidation through Computational Pathway Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. nih.gov For reactions involving this compound, either as a reactant or a product, DFT calculations can be used to identify the structures of reactants, products, intermediates, and transition states.

By calculating the energies of these stationary points, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is determined by the energy difference between the reactants and the transition state. nih.gov This analysis provides a detailed, step-by-step understanding of the reaction pathway, helping to explain reaction rates and selectivity. Such studies can be used to investigate synthetic routes to the molecule or its subsequent chemical transformations.

Virtual Screening and Ligand-Based Design (for non-biological/materials applications)

Computational techniques such as virtual screening and ligand-based design are increasingly pivotal in the discovery and development of novel materials, extending beyond their traditional application in drug discovery. For compounds like this compound, these in silico methods offer a pathway to explore potential applications in materials science, such as in the development of organic semiconductors, polymers with specific properties, or other functional materials. This section delves into the theoretical application of these computational strategies for identifying non-biological and materials science uses for pyrimidine derivatives.

Virtual screening in the context of materials science involves the computational assessment of large libraries of molecules to identify candidates with desirable physical or chemical properties. This process can be structured to screen for characteristics such as high charge mobility, specific thermal stability, or desired optical properties. The screening is guided by quantitative structure-property relationship (QSPR) models, which correlate molecular structures with their macroscopic properties.

Ligand-based design, in this non-biological context, adapts its principles to design molecules with targeted material properties based on a known template or "ligand" that exhibits these properties. If a particular pyrimidine derivative is known to have favorable characteristics for a material application, its structure can be used as a scaffold to design new analogues with potentially enhanced properties.

For a hypothetical virtual screening study focused on identifying pyrimidine derivatives for organic electronic applications, a database of compounds, including this compound and its analogues, would be computationally evaluated for properties crucial for such applications. These properties could include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and reorganization energy. The results of such a screening could be tabulated to compare the potential performance of different derivatives.

Below is a hypothetical data table illustrating the outcome of a virtual screening of pyrimidine derivatives for their potential as organic semiconductor materials. The data is for illustrative purposes and is not based on experimental values.

| Compound ID | IUPAC Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reorganization Energy (eV) | Predicted Charge Mobility (cm²/Vs) |

| M5EP-01 | This compound | -6.2 | -2.5 | 3.7 | 0.35 | 0.05 |

| M5EP-02 | Methyl 5-vinylpyrimidine-2-carboxylate | -6.1 | -2.6 | 3.5 | 0.32 | 0.08 |

| M5EP-03 | Methyl 5-ethynylpyrimidine-2-carboxylate | -6.3 | -2.7 | 3.6 | 0.30 | 0.12 |

| M5EP-04 | Methyl 5-propylpyrimidine-2-carboxylate | -6.2 | -2.4 | 3.8 | 0.38 | 0.03 |

| M5EP-05 | Methyl 5-phenylpyrimidine-2-carboxylate | -5.9 | -2.8 | 3.1 | 0.25 | 0.25 |

In this hypothetical screening, derivatives are ranked based on their calculated electronic properties. For instance, a smaller HOMO-LUMO gap and lower reorganization energy are generally desirable for better charge transport in organic semiconductors. Based on this illustrative data, the phenyl-substituted derivative (M5EP-05) would be identified as a promising candidate for further experimental investigation. Such computational studies can significantly accelerate the materials discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources.

Conclusion

Methyl 5-ethylpyrimidine-2-carboxylate is a heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Its structural features, particularly the modifiable ester group and the biologically relevant pyrimidine (B1678525) core, make it an attractive starting material for the synthesis of a wide range of novel molecules. While detailed research specifically on this compound is not abundant, the well-established chemistry of pyrimidines provides a strong foundation for its future exploration and application in the development of new drugs and functional materials. Further investigation into its synthesis, reactivity, and the properties of its derivatives is warranted to fully unlock its potential.

Applications in Advanced Chemical Science and Technology

Role as a Precursor in Organic Synthesis

The structural features of Methyl 5-ethylpyrimidine-2-carboxylate, namely the reactive pyrimidine (B1678525) ring and the carboxylate group, make it a valuable building block in organic synthesis. These functional groups provide handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Synthesis of Complex Heterocyclic Scaffolds

Pyrimidine derivatives are fundamental components in the synthesis of a wide array of complex heterocyclic scaffolds. The pyrimidine core can be modified through various reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and condensation reactions, to build fused ring systems and other intricate heterocyclic structures. While specific research detailing the use of this compound in these transformations is not extensively documented in publicly available literature, the general reactivity of pyrimidine carboxylates suggests its potential as a precursor for such complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. The pyrimidine ring itself can be functionalized to introduce additional reactive sites, further expanding its synthetic utility.

Precursor for Advanced Organic Materials

The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly growing area of research. jhu.edu Heterocyclic compounds, particularly those with extended π-systems, are often key components of these materials. jhu.edu Pyrimidine-containing molecules can be incorporated into polymers and other macromolecules to influence their properties. Although direct studies on materials derived from this compound are scarce, the principles of materials design suggest that it could serve as a monomer or a precursor to a monomer for the synthesis of advanced organic materials. The ethyl and methyl substituents on the pyrimidine ring can influence the solubility and processing characteristics of any resulting materials.

Materials Science Applications

The potential applications of this compound in materials science are largely extrapolated from the known properties of similar pyrimidine-based compounds.

Organic Electronics and Optoelectronic Materials (e.g., dyes, pigments)

Organic materials are increasingly being used in electronic and optoelectronic devices due to their potential for low-cost fabrication, flexibility, and tunable properties. rsc.orgmdpi.comresearchgate.netoregonstate.edu Pyrimidine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of organic dyes and pigments. The electron-deficient nature of the pyrimidine ring can be advantageous for creating materials with specific charge-transport properties. While there is no specific research available on the application of this compound in this area, its structure suggests that it could be chemically modified to create derivatives with interesting photophysical or electronic properties suitable for these applications.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.govrsc.orgmdpi.com The design of molecules that can self-assemble into well-defined nanostructures is a key aspect of this field. Pyrimidine rings can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can drive self-assembly processes. For example, the synthesis of a thiazolo[3,2-a]pyrimidine derivative has been shown to form one-dimensional homochiral supramolecular assemblies in the crystalline phase through weak n-π interactions. mdpi.com Although the specific self-assembly behavior of this compound has not been reported, its structure contains potential sites for such interactions, suggesting it could be a building block for supramolecular architectures.

Catalysis (e.g., as ligands or active sites)

In the field of catalysis, organic molecules can act as ligands that coordinate to metal centers, influencing the activity and selectivity of the catalyst. chemscene.com Heterocyclic compounds, including pyrimidines, are often used as ligands in coordination chemistry. The nitrogen atoms in the pyrimidine ring of this compound have lone pairs of electrons that could potentially coordinate to a metal ion. Furthermore, the carboxylate group could also act as a coordination site. While no studies have been found that specifically utilize this compound as a ligand in catalysis, its structural motifs are common in ligands used for various catalytic transformations.

Biochemical Tool Applications (Non-therapeutic)

This compound serves as a valuable scaffold in the synthesis of specialized molecules used for biochemical research. Its utility is not in direct therapeutic applications but rather as a foundational chemical entity for creating tools that help scientists study and understand complex biological processes at a molecular level.

Enzyme Mechanism Studies via Inhibition in Assays

One of the most significant applications of molecules derived from pyrimidine carboxylates is in the study of enzyme mechanisms through inhibition assays. The compound is a precursor to potent enzyme inhibitors, particularly those targeting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govresearchgate.net AHAS is a critical enzyme found in plants, fungi, and bacteria, but not in animals. researchgate.netnih.gov It catalyzes the initial step in the biosynthesis of branched-chain amino acids: valine, leucine, and isoleucine. nih.govmdpi.com

By serving as an intermediate in the synthesis of sulfonylurea compounds, this compound facilitates the creation of highly specific AHAS inhibitors. nih.govresearchgate.net Researchers use these inhibitors in in vitro assays to probe the enzyme's active site and study its catalytic mechanism. For instance, the crystal structure of yeast AHAS has been successfully determined in a complex with a sulfonylurea herbicide, providing precise insights into how these inhibitors bind to the enzyme and block its function. nih.gov This structural information is invaluable for understanding enzyme-substrate interactions and for the rational design of new, even more specific inhibitors.

Table 1: Enzymes Targeted by Inhibitors Derived from Pyrimidine Scaffolds

| Enzyme | Enzyme Commission (EC) Number | Derived Inhibitor Class | Function in Biochemical Studies |

|---|---|---|---|

| Acetohydroxyacid Synthase (AHAS) / Acetolactate Synthase (ALS) | 2.2.1.6 | Sulfonylureas | Used to study the mechanism of branched-chain amino acid synthesis and to probe the inhibitor binding site. nih.govnih.govnih.gov |

Probes for Biological Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. Derivatives of this compound, particularly the sulfonylurea herbicides, function as powerful chemical probes for elucidating the branched-chain amino acid (BCAA) biosynthetic pathway. nih.govnih.gov This pathway is essential for the growth and survival of plants and various microorganisms. nih.gov

By specifically inhibiting AHAS, the first enzyme in the pathway, these molecules allow researchers to observe the direct consequences of shutting down BCAA synthesis. nih.govmdpi.com When AHAS is blocked, the organism is starved of valine, leucine, and isoleucine, leading to growth arrest and eventual death. mdpi.com This potent and specific effect confirms the critical nature of the BCAA pathway for survival. Using these inhibitors as probes has been fundamental to mapping the steps of this metabolic route and understanding its regulation. nih.govresearchgate.net The study of this pathway is crucial, as it represents a validated target for developing agents against pathogenic bacteria and fungi, as well as for agricultural applications. nih.gov

Development of Agrochemical Intermediates

A primary and well-established application of this compound is its role as a key building block, or intermediate, in the agrochemical industry. medchemexpress.com It is particularly vital in the production of the sulfonylurea class of herbicides. nih.govresearchgate.net Sulfonylurea herbicides are widely used in modern agriculture due to their high efficacy at low application rates, good crop selectivity, and low toxicity to mammals. nih.govnih.gov

The synthesis of these complex herbicides involves chemically modifying the pyrimidine core of intermediates like this compound. nih.gov Different functional groups can be added to the pyrimidine ring to fine-tune the herbicidal activity, crop safety, and environmental degradation profile of the final product. nih.govnih.gov For example, chlorsulfuron (B1668881) and its derivatives are prominent sulfonylurea herbicides developed from pyrimidine-based intermediates. nih.govnih.gov Research in this area focuses on creating new derivatives with improved characteristics, such as faster degradation in soil to prevent damage to subsequent crops in a rotation. nih.gov

Table 2: Application as an Agrochemical Intermediate

| Intermediate Class | Example Final Product | Application | Significance |

|---|---|---|---|

| Pyrimidine Carboxylates | Sulfonylurea Herbicides (e.g., Chlorsulfuron derivatives) | Weed control in agriculture | Serves as a foundational structure for synthesizing highly effective and selective herbicides. researchgate.netnih.govgoogle.com |

Future Research Directions and Unaddressed Challenges

Development of Novel and Efficient Synthetic Methodologies

While general methods for the synthesis of pyrimidine (B1678525) derivatives exist, the development of novel, more efficient, and sustainable synthetic routes for specifically substituted pyrimidines like Methyl 5-ethylpyrimidine-2-carboxylate remains a significant challenge. researchgate.netnih.gov Future research should focus on:

Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation to directly introduce or modify substituents on the pyrimidine ring, reducing the number of synthetic steps and improving atom economy.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction efficiency, safety, and scalability for the production of pyrimidine derivatives.

Multicomponent Reactions: Designing novel one-pot multicomponent reactions to construct the substituted pyrimidine core in a single step from simple and readily available starting materials. organic-chemistry.org

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of synthetic processes. rsc.org

A comparative table of potential synthetic strategies is presented below.

| Methodology | Advantages | Potential Challenges |

| Traditional Cyclocondensation | Well-established, versatile | Often requires harsh conditions, may produce byproducts |

| Catalytic C-H Functionalization | High atom economy, step-efficient | Catalyst cost and sensitivity, regioselectivity control |

| Flow Chemistry | Improved control, scalability, safety | Initial setup cost, potential for clogging |

| Multicomponent Reactions | High efficiency, diversity-oriented | Optimization of reaction conditions can be complex |

Exploration of Unconventional Reactivity Profiles

The pyrimidine ring possesses a unique electronic structure with electron-deficient carbon atoms at positions 2, 4, and 6, and a less electron-deficient carbon at position 5. wikipedia.orgbhu.ac.in This inherent reactivity can be further modulated by substituents. Future investigations should aim to uncover and exploit unconventional reactivity patterns of this compound. This includes:

Ring Transformation Reactions: Studying the behavior of the pyrimidine ring under various conditions to induce ring-opening, ring-closing, or rearrangement reactions, leading to the synthesis of novel heterocyclic systems. wur.nl

Photocatalysis and Electrochemistry: Employing light or electrical energy to drive unique chemical transformations that are not accessible through traditional thermal methods.

Reactions with Radical Species: Investigating the interaction of the substituted pyrimidine ring with radical species to forge new carbon-carbon and carbon-heteroatom bonds.

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and discovering new reactivity. The use of advanced in-situ spectroscopic techniques can provide real-time insights into the formation and consumption of reactants, intermediates, and products. nih.gov Future research in this area should involve:

Real-time NMR and IR Spectroscopy: Implementing techniques like rapid-injection NMR and time-resolved IR spectroscopy to monitor reaction kinetics and identify transient intermediates. spectroscopyonline.com

In-situ Mass Spectrometry: Utilizing mass spectrometry to directly probe the reaction mixture and detect key species, providing valuable mechanistic information. researchgate.net

Combined Spectroscopic and Computational Studies: Integrating experimental data from in-situ monitoring with theoretical calculations to build comprehensive models of reaction pathways. nih.gov

Integration with Machine Learning and AI for Predictive Chemistry

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. researchgate.net For this compound and its derivatives, these computational tools can be leveraged to:

Predict Reaction Outcomes: Develop ML models that can accurately predict the yield and selectivity of synthetic reactions, accelerating the discovery of optimal reaction conditions.

Design Novel Compounds with Desired Properties: Utilize generative models to design new pyrimidine derivatives with specific electronic, optical, or biological properties. researchgate.net

Elucidate Structure-Property Relationships: Employ machine learning algorithms to identify complex relationships between the molecular structure of pyrimidine derivatives and their observed properties. nih.gov

Expanding Non-biological Applications in Emerging Technologies

While pyrimidines are well-known for their medicinal applications, their unique electronic and structural features make them promising candidates for various materials science and technological applications. ontosight.ai Future research should explore the potential of this compound and related compounds in:

Organic Electronics: Designing and synthesizing pyrimidine-based materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.net

Luminescent Materials: Developing novel fluorescent and phosphorescent probes for sensing and imaging applications.

Corrosion Inhibition: Investigating the ability of pyrimidine derivatives to act as effective and environmentally friendly corrosion inhibitors for various metals and alloys. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-ethylpyrimidine-2-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via multi-step organic reactions, such as nucleophilic substitution or condensation. For example, analogous pyrimidine carboxylates (e.g., Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) are prepared using palladium-catalyzed cross-coupling or cyclocondensation with thiourea derivatives . Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature (80–120°C), and catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings). Yield optimization often requires iterative adjustments of stoichiometry and reaction time .

Q. How is this compound purified and characterized in academic research?

- Methodology : Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Characterization relies on:

- Spectroscopy : ¹H/¹³C NMR (e.g., ester carbonyl at ~165–170 ppm), IR (C=O stretch at ~1700 cm⁻¹), and LC-MS for molecular ion confirmation.

- Elemental analysis : To verify purity (>95%) and empirical formula .

Q. What are the key structural features influencing the compound’s solubility and stability?

- Methodology : Solubility is assessed in solvents like DMSO, methanol, or chloroform via saturation studies. Stability tests (e.g., TGA/DSC) under varying pH and temperature conditions reveal degradation thresholds. The ethyl group at position 5 enhances lipophilicity, while the ester moiety at position 2 increases hydrolytic instability under basic conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For instance, the electron-deficient pyrimidine ring directs nucleophilic attack to position 4 or 6, while steric hindrance from the ethyl group modulates regioselectivity. Comparative studies with analogs (e.g., Methyl 2-ethynylpyrimidine-5-carboxylate) validate predictions .

Q. What strategies resolve contradictions in reported bioactivity data for pyrimidine carboxylates?

- Methodology : Meta-analyses of structure-activity relationships (SAR) identify confounding variables. For example, Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate’s antimicrobial activity varies due to substituent positioning (chlorine at position 4 vs. 2), which affects target binding . Dose-response curves and in vitro assays (e.g., MIC testing) standardize bioactivity comparisons .

Q. How do spectroscopic and crystallographic data resolve ambiguities in reaction byproduct identification?

- Methodology : X-ray crystallography (e.g., C8–C9 bond angles in Ethyl 6-methyl-2-oxo-tetrahydropyrimidine derivatives) confirms stereochemistry . High-resolution MS and 2D NMR (COSY, HSQC) differentiate regioisomers. For example, NOESY correlations distinguish between methyl group orientations in diastereomers .

Key Considerations for Experimental Design

- Contradiction Analysis : Use control experiments (e.g., isotope labeling) to trace unexpected byproducts in ester hydrolysis .

- Advanced Characterization : Pair computational docking (e.g., AutoDock Vina) with enzymatic assays to validate target interactions .

- Data Reproducibility : Document solvent purity, humidity, and inert atmosphere conditions to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.